molecular formula C11H7Br3O3 B12622945 Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate CAS No. 920752-15-4

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate

Cat. No.: B12622945
CAS No.: 920752-15-4
M. Wt: 426.88 g/mol
InChI Key: XFCMLLGVFCRFOG-UHFFFAOYSA-N
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Description

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of three bromine atoms at positions 6, 7, and 8 on the benzopyran ring, and a carboxylate group at position 5. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate typically involves the oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate. This reaction is catalyzed by palladium (II) and can yield a mixture of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate and this compound. The ratio of these products can vary depending on the reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed oxidative cyclization suggests that similar catalytic processes could be scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carboxylate group.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce debrominated compounds.

Scientific Research Applications

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate involves its interaction with specific molecular targets. The compound’s bromine atoms and carboxylate group play crucial roles in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is unique due to its specific bromination pattern and the presence of a carboxylate group at position 5

Biological Activity

Methyl 6,7,8-tribromo-2H-1-benzopyran-5-carboxylate is a synthetic compound that belongs to the class of brominated benzopyran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cytotoxicity and antimicrobial effects. This article delves into the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by multiple bromine substituents on the benzopyran ring. The molecular formula is C11H7Br3O3C_{11}H_7Br_3O_3, which contributes to its unique chemical properties and biological activities.

Cytotoxic Activity

Cytotoxic Effects on Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of benzopyran compounds showed promising results in inhibiting cancer cell proliferation. The compound was tested on HL60 (human leukemia) and HepG2 (liver cancer) cell lines, revealing an IC50 value of approximately 8.09 µM against HL60 cells and 13.14 µM against HepG2 cells .

Mechanism of Action

The cytotoxic mechanism appears to involve the induction of apoptosis through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival; thus, its inhibition leads to programmed cell death in cancer cells. Flow cytometry analyses indicated that treatment with this compound increased the population of cells in the G2/M phase and pre-G1 phase, suggesting cell cycle arrest .

Antimicrobial Activity

Antimicrobial Testing

In addition to its cytotoxic properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown that halogenated derivatives of benzopyran compounds possess antimicrobial properties against various bacterial strains. Specific tests indicated that certain derivatives exhibited activity against Gram-positive cocci and Gram-negative rods, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Biological Activity Target IC50/MIC Value Mechanism
CytotoxicityHL60 Cells8.09 µMPI3K/AKT pathway inhibition
HepG2 Cells13.14 µMInduction of apoptosis
Antimicrobial ActivityGram-positive bacteria50 - 200 µg/mLDisruption of bacterial cell integrity
Gram-negative bacteriaNot specifiedPotential interference with metabolic pathways

Case Studies

  • Cytotoxicity Study : A study conducted in 2022 focused on various coumarin derivatives including this compound. The results indicated significant cytotoxic effects on both HL60 and HepG2 cancer cells through apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Another investigation into the antimicrobial properties of halogenated benzopyran compounds revealed promising results against Candida strains and other pathogenic bacteria . These findings suggest that further exploration into the structure-activity relationship could yield more potent antimicrobial agents.

Properties

CAS No.

920752-15-4

Molecular Formula

C11H7Br3O3

Molecular Weight

426.88 g/mol

IUPAC Name

methyl 6,7,8-tribromo-2H-chromene-5-carboxylate

InChI

InChI=1S/C11H7Br3O3/c1-16-11(15)6-5-3-2-4-17-10(5)9(14)8(13)7(6)12/h2-3H,4H2,1H3

InChI Key

XFCMLLGVFCRFOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CCOC2=C(C(=C1Br)Br)Br

Origin of Product

United States

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